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Compound of Interest

Compound Name:
Imidazo[1,2-a]pyridin-3-

ylmethanamine dihydrochloride

Cat. No.: B1393601 Get Quote

An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals interested in the chemical compound Imidazo[1,2-a]pyridin-3-
ylmethanamine dihydrochloride. We will delve into its core properties, synthesis, biological

significance, and applications, providing field-proven insights grounded in authoritative

scientific literature.

Introduction: The Prominence of the Imidazo[1,2-
a]pyridine Scaffold
The Imidazo[1,2-a]pyridine system is a fused bicyclic 5,6-heterocycle that has garnered

significant attention in medicinal chemistry, where it is recognized as a "privileged scaffold".[1]

[2] This designation stems from its ability to interact with a diverse range of biological targets,

leading to a wide spectrum of pharmacological activities.[3][4] Consequently, this core structure

is present in several commercially available drugs, including the sedative Zolpidem and the

anti-ulcer agent Zolimidine.[3] Derivatives of the imidazo[1,2-a]pyridine nucleus have been

investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral

agents, among other therapeutic applications.[1][3][5]

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (CAS Number: 34164-92-6) is a

specific derivative of this important class of compounds.[5][6] As a dihydrochloride salt, it offers
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enhanced solubility and stability, making it a valuable building block and research tool in the

synthesis of more complex molecules and for direct biological screening.[5]

Core Compound Data and Physicochemical
Properties
A precise understanding of a compound's fundamental properties is critical for any

experimental design, from synthesis to biological assays. The key identifiers and properties for

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride are summarized below.

Property Value Reference

CAS Number 34164-92-6 [5][6]

Product Name

Imidazo[1,2-a]pyridin-3-

ylmethanamine

dihydrochloride

[5]

IUPAC Name

imidazo[1,2-a]pyridin-3-

ylmethanamine;dihydrochlorid

e

[5]

Molecular Formula C₈H₁₁Cl₂N₃ [5]

Molecular Weight 220.1 g/mol [5]

SMILES
C1=CC2=NC=C(N2C=C1)CN.

Cl.Cl
[5]

InChI

InChI=1S/C8H9N3.2ClH/c9-5-

7-6-10-8-3-1-2-4-11(7)8;;/h1-

4,6H,5,9H2;2*1H

[5]

InChI Key
XNOITURAHACDKD-

UHFFFAOYSA-N
[5]

Synthesis and Rationale
The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry.

Methodologies often involve the condensation of a 2-aminopyridine derivative with a partner
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containing a two-carbon unit, such as an α-haloketone or an aldehyde.[5] Modern approaches,

such as the isocyanide-based multicomponent Groebke–Blackburn–Bienaymé reaction

(GBBR), offer efficient, one-pot syntheses of highly substituted analogues.[1][7][8]

A general, logical synthesis for Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride
involves three key stages:

Formation of the Imidazo[1,2-a]pyridine Ring: This is the foundational step. A common and

reliable method is the reaction of a 2-aminopyridine with an α-halocarbonyl compound. This

choice is predicated on the nucleophilicity of the pyridine ring nitrogen attacking the

electrophilic carbonyl carbon, followed by an intramolecular cyclization.

Introduction of the Methanamine Group: With the core scaffold in place, the C3 position is

functionalized. This can be achieved through various reactions, such as a Vilsmeier-Haack

formylation followed by reductive amination. This two-step process provides precise control

over the introduction of the aminomethyl group, a key pharmacophore.

Salt Formation: The final molecule is converted to its dihydrochloride salt by treatment with

hydrochloric acid. This step is crucial for pharmaceutical applications as it significantly

enhances the compound's aqueous solubility and stability, facilitating its handling and

formulation for biological studies.[5]
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Stage 1: Ring Formation

Stage 2: C3-Functionalization

Stage 3: Salt Formation
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Reductive Amination

C3-Aminomethylated Product

Final Dihydrochloride Salt

Hydrochloric Acid (HCl)
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Caption: Generalized Synthetic Workflow.

Biological Significance and Mechanism of Action
While the specific mechanism of action for Imidazo[1,2-a]pyridin-3-ylmethanamine
dihydrochloride itself is not extensively documented, the broader class of imidazo[1,2-

a]pyridines exhibits anticancer activity through the inhibition of critical cell survival pathways.[9]

[10] One of the most frequently implicated pathways is the PI3K/AKT/mTOR signaling cascade.
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The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

Its aberrant activation is a hallmark of many cancers. Studies have shown that certain

imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of PI3K, binding to its ATP-

binding site.[9] By blocking PI3K, these compounds prevent the downstream phosphorylation

and activation of AKT and mTOR, ultimately leading to cell cycle arrest and apoptosis

(programmed cell death) in cancer cells.[9]
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Caption: Inhibition of the PI3K/AKT/mTOR Pathway.
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Applications in Research and Drug Development
Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride serves primarily as a versatile

building block for the synthesis of novel therapeutic agents.[5] Its structural framework is a

launchpad for developing compounds with a range of activities:

Anticancer Agents: Derivatives have been developed as covalent inhibitors of KRAS G12C,

a notorious cancer driver, and as inhibitors of the AKT/mTOR pathway for melanoma and

cervical cancer.[8][9]

Antituberculosis Agents: The scaffold has been crucial in discovering new anti-TB agents,

including potent inhibitors of mycobacterial ATP synthase and QcrB, which are vital for the

pathogen's energy production.[2]

CNS Agents: The ability of these compounds to cross the blood-brain barrier has led to their

investigation for neurological disorders and as imaging agents for detecting amyloid

pathology in Alzheimer's disease.[3]

Antiulcer Agents: Historically, 3-substituted imidazo[1,2-a]pyridines were synthesized and

evaluated for their cytoprotective and antisecretory properties.[11]

Exemplar Experimental Protocol: Cell Viability (MTT)
Assay
To assess the cytotoxic potential of a novel derivative synthesized from our core compound, a

standard MTT assay is employed. This protocol is a self-validating system where the results

directly correlate with viable cell numbers.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel Imidazo[1,2-

a]pyridine derivative (Compound X) on a human cancer cell line (e.g., A375 melanoma).[9]

Methodology:

Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells/well. Allow them

to adhere overnight in a 37°C, 5% CO₂ incubator. Causality: This initial step ensures cells

are in a logarithmic growth phase and uniformly distributed for consistent drug exposure.
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Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.1 µM to 100

µM). Replace the old media with fresh media containing the different concentrations of

Compound X. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate

for 48 hours. Causality: A dose-response curve is necessary to determine the IC₅₀. The 48-

hour incubation allows sufficient time for the compound to exert its cytotoxic effects.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours. Causality: Mitochondrial dehydrogenases in living cells convert the yellow MTT

tetrazolium salt into purple formazan crystals, a direct indicator of metabolic activity and cell

viability.

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well

to dissolve the formazan crystals. Causality: DMSO is a solubilizing agent required to

release the colored product for quantification.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the log of Compound X concentration and determine the IC₅₀ value using

non-linear regression.

1. Seed Cells
(96-well plate)

2. Add Compound X
(Serial Dilution)

3. Incubate
(48 hours)

4. Add MTT Reagent
(4 hours)

5. Solubilize Formazan
(DMSO)

6. Read Absorbance
(570 nm) 7. Calculate IC₅₀
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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